Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
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Overview
Description
Methyl (1S,4R,5R)-2-azabicyclo[211]hexane-5-carboxylate hydrochloride is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action for methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the azabicyclo component.
Bicyclo[3.1.0]hexane: This compound has a different ring structure but is also used in medicinal chemistry.
Uniqueness
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is unique due to its azabicyclo structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and organic synthesis.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1 |
InChI Key |
GMPGBNGGBCTYHE-WLUDYRNVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.Cl |
Canonical SMILES |
COC(=O)C1C2CC1NC2.Cl |
Origin of Product |
United States |
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